molecular formula C6H15B B153662 Triethylborane CAS No. 97-94-9

Triethylborane

Cat. No. B153662
CAS RN: 97-94-9
M. Wt: 98 g/mol
InChI Key: LALRXNPLTWZJIJ-UHFFFAOYSA-N
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Description

Triethylborane, also known as triethylboron, is an organoboron compound with the chemical formula C6H15B. It is a colorless, flammable liquid that is widely used in organic synthesis as a Lewis acid catalyst. It is a versatile reagent that can be used in a variety of reactions, such as the hydroboration of alkenes and the addition of boron to organic compounds. This compound is also used as a reducing agent in the synthesis of organic compounds, and as a fuel additive for improved combustion and reduced emissions.

Scientific Research Applications

Radical Initiation and Protecting Group

Triethylborane is used as a radical initiator and carboxyl protecting group in the conjugate radical addition of primary carbon radicals to α,β-unsaturated carboxylic acids, facilitating the production of complex molecules (Wu, Avery, & Avery, 2000).

Asymmetric Alkylation of Aldehydes

It serves as a catalyst in the asymmetric alkylation of aldehydes, showing high enantioselectivity and efficiency, particularly in aromatic and unsaturated aldehydes (Ukon & Harada, 2008).

Allylation Reactions

This compound promotes selective C-allylation and C-monoallylation reactions with allyl alcohols, providing high yields at moderate temperatures (Horino et al., 2001). It also facilitates the Pd-catalyzed allylation of active methylene compounds with allylic alcohols, offering good yields and room temperature processing (Tamaru et al., 2000).

Ionization and Ion-Molecule Reactions

In the field of physical chemistry, this compound's ionization and ion-molecule reactions are studied, particularly in the context of plasmas and charged particle processes, revealing complex ion chemistries (Jiao & Adams, 2015).

Autoxidation Mechanism

Research on the autoxidation mechanism of this compound in various environments, including the presence of iodine, provides insights into its chemical behavior and reaction pathways (Grotewold, Hernandez, & Lissi, 1971).

Catalytic and Reducing Agent Roles

Its role as a reducing agent in nickel-catalyzed homoallylation of aldehydes with 1,3-dienes is notable for high regioselectivity and stereoselectivity (Kimura et al., 2006).

Solid-Phase Radical Reactions

This compound is used to induce radical reactions on solid support, enabling the creation of alpha-amino acid derivatives and facilitating the control of stereochemistry in solid-phase reactions (Miyabe, 2000).

Hydroboration and Phototriggered Applications

Its use in 1,2-hydroboration of alkyn-1-yldichlorosilanes (Wrackmeyer, Khan, & Milius, 2008) and phototriggered in-situ generation for polymer synthesis under air (Lalevée et al., 2012) highlights its versatility in various chemical processes.

Safety and Hazards

Triethylborane is spontaneously flammable in air and causes burns . It reacts violently with water . Its vapors may form explosive mixtures with air . It is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

triethylborane
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InChI

InChI=1S/C6H15B/c1-4-7(5-2)6-3/h4-6H2,1-3H3
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InChI Key

LALRXNPLTWZJIJ-UHFFFAOYSA-N
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Canonical SMILES

B(CC)(CC)CC
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Molecular Formula

C6H15B
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DSSTOX Substance ID

DTXSID2052653
Record name Triethylborane
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Molecular Weight

98.00 g/mol
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Physical Description

Colorless liquid; [Merck Index]
Record name Triethylboron
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Boiling Point

95 °C
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Flash Point

-33 °F (-36 dec C) (open cup) /table/
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Solubility

Soluble in alcohol, ether, Miscible with most organic solvents; immiscible with water
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Density

0.70 g/cu cm at 23 °C
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Vapor Pressure

53.0 [mmHg], 53 mm Hg at 25 °C /est/
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Color/Form

Colorless liquid, Colorless fuming liquid

CAS RN

97-94-9
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Melting Point

-93 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Triethylborane primarily interacts with its targets through radical pathways. [] This interaction often involves the homolytic cleavage of the boron-carbon bond, generating ethyl radicals. These radicals can then initiate a variety of downstream reactions, including addition to unsaturated bonds, atom transfer reactions, and rearrangements. [, , ]

A:

  • Spectroscopic Data:
    • 1H NMR: Characteristic signals for the ethyl groups. [, ]
    • 11B NMR: Provides information about the boron environment. [, ]
    • IR Spectroscopy: Shows characteristic absorptions for B-C and C-H bonds. [, ]

A: this compound is a pyrophoric liquid, igniting spontaneously upon contact with air. [, ] This property necessitates careful handling under inert atmosphere. Despite its air sensitivity, this compound demonstrates remarkable compatibility with various functional groups in organic synthesis, enabling its use in complex reaction settings. [, , , ]

ANone: While not a catalyst in the traditional sense, this compound serves as a powerful radical initiator, effectively promoting numerous transformations.

  • Reaction Mechanisms: this compound often participates in radical chain reactions. It can act as a source of ethyl radicals upon reaction with oxygen or peroxides. [, , , ] These radicals subsequently initiate chain processes by adding to unsaturated systems or abstracting atoms.
  • Selectivity: this compound exhibits intriguing selectivity patterns in various reactions. For instance, it facilitates regioselective 1,4-addition to α,β-unsaturated compounds in radical conjugate additions. [, ] It also enables stereoselective transformations, such as the diastereoselective difluoromethylation of chiral imide enolates. []
  • Uses:
    • Polymerization: this compound effectively initiates radical polymerization of vinyl monomers, providing control over molecular weight and offering opportunities for adhesive applications. [, , , ]
    • C-C bond formation: It mediates C-C bond formation through radical addition to oxime ethers and conjugated dienes. [, , ] It is also a crucial component in nickel-catalyzed homoallylation reactions. [, ]
    • Metal-catalyzed reactions: this compound acts as a stoichiometric reductant in rhodium-catalyzed reductive coupling reactions of aldehydes with dienes. []

A: Density functional theory (DFT) calculations have provided insights into the autoxidation mechanism of this compound, revealing an autocatalytic cycle involving ethyl radicals. []

A: this compound's inherent air sensitivity poses challenges for its storage and handling. To mitigate this, it can be complexed with amines like n-propylamine or hexamethylenediamine, forming air-stable complexes that release this compound upon treatment with acids. [, ]

A: this compound's pyrophoric nature demands stringent safety precautions during handling and storage. Compliance with relevant safety regulations and guidelines is essential to ensure responsible use and minimize risks. []

A: Early research on this compound focused on its synthesis, characterization, and fundamental reactivity. [, , , ] Over time, its utility as a radical initiator gained prominence, leading to the development of numerous synthetic applications, particularly in C-C bond formation and polymerization. [, , , , , , , , , ]

A: this compound's unique reactivity has facilitated collaborations between organic chemists, polymer chemists, and material scientists. Its use in polymer synthesis has led to the development of novel materials with potential applications as adhesives. [] Furthermore, its role in metal-catalyzed reactions bridges the gap between organometallic chemistry and organic synthesis. [, , ]

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